molecular formula C6H7F2N3O B11801479 4-(2,2-Difluoroethoxy)pyrimidin-5-amine

4-(2,2-Difluoroethoxy)pyrimidin-5-amine

Cat. No.: B11801479
M. Wt: 175.14 g/mol
InChI Key: QMIRIIVRXRTJOT-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)pyrimidin-5-amine is a pyrimidine derivative featuring a 2,2-difluoroethoxy substituent at position 4 and an amine group at position 4. Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms, widely utilized in pharmaceuticals due to their structural versatility and ability to engage in hydrogen bonding and π-π stacking interactions.

Properties

Molecular Formula

C6H7F2N3O

Molecular Weight

175.14 g/mol

IUPAC Name

4-(2,2-difluoroethoxy)pyrimidin-5-amine

InChI

InChI=1S/C6H7F2N3O/c7-5(8)2-12-6-4(9)1-10-3-11-6/h1,3,5H,2,9H2

InChI Key

QMIRIIVRXRTJOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)OCC(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)pyrimidin-5-amine typically involves the reaction of 4-chloropyrimidine with 2,2-difluoroethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the chlorine atom with the difluoroethoxy group. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 4-(2,2-Difluoroethoxy)pyrimidin-5-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)pyrimidin-5-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-(2,2-Difluoroethoxy)pyrimidin-5-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives, which are important in various chemical research and industrial applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s ability to interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Ethoxy-5-fluoropyrimidin-4-amine (CAS 56076-21-2)
  • Substituents : Ethoxy (position 2), fluoro (position 5) .
  • Molecular Formula : C₆H₈FN₃O.
  • Key Differences :
    • The ethoxy group at position 2 is less electronegative than 2,2-difluoroethoxy, leading to lower metabolic stability.
    • Fluorine at position 5 may enhance lipophilicity compared to the amine at position 5 in the target compound.
  • Applications : Used as a pharmaceutical intermediate, emphasizing its role in synthesizing bioactive molecules .
5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine (CAS 1706447-76-8)
  • Substituents : 2,2-Difluoroethoxy (position 4), chloro (position 5) .
  • Molecular Formula : C₇H₇ClF₂N₂O.
  • Key Differences :
    • Pyridine core (one nitrogen) vs. pyrimidine (two nitrogens), altering aromaticity and hydrogen-bonding capacity.
    • Chloro substituent at position 5 may increase reactivity in substitution reactions compared to the amine group in the target compound.

Substituent Bulk and Steric Effects

5-(4-Methoxyphenyl)pyrimidin-2-amine
  • Substituents : 4-Methoxyphenyl (position 5), amine (position 2) .
  • Molecular Formula : C₁₁H₁₁N₃O.
  • Key Differences: The bulky 4-methoxyphenyl group at position 5 may hinder molecular packing, reducing crystallinity compared to the smaller difluoroethoxy group. The amine at position 2 vs.
N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
  • Substituents: Ethoxyphenylaminomethyl (position 5), fluorophenyl (position 4), methyl (position 6) .
  • Structural Insights: X-ray crystallography reveals dihedral angles between pyrimidine and aryl rings (15.4–77.5°), influencing conformational flexibility . Intermolecular N–H···N and C–H···O hydrogen bonds stabilize the crystal lattice, a feature less pronounced in simpler analogs like 4-(2,2-difluoroethoxy)pyrimidin-5-amine .
4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine
  • Substituents: 2,6-Difluorophenoxy (position 4), trifluoromethyl (position 6) .
  • Difluorophenoxy vs. difluoroethoxy: The former may engage in stronger π-π stacking due to the aromatic ring.
4-((2-Amino-5-iodo-6-(trifluoromethyl)pyrimidin-4-yl)oxy)-3,5-difluorobenzonitrile
  • Substituents : Iodo (position 5), trifluoromethyl (position 6), difluorobenzonitrile (position 4) .
  • Applications : Patent data highlight its use in agrochemicals, suggesting fluorine-rich compounds improve resistance to enzymatic degradation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities
4-(2,2-Difluoroethoxy)pyrimidin-5-amine 2,2-difluoroethoxy (4), amine (5) C₆H₇F₂N₃O 191.14 High electronegativity, metabolic stability
2-Ethoxy-5-fluoropyrimidin-4-amine Ethoxy (2), fluoro (5) C₆H₈FN₃O 157.15 Moderate lipophilicity, intermediate
5-(4-Methoxyphenyl)pyrimidin-2-amine 4-Methoxyphenyl (5), amine (2) C₁₁H₁₁N₃O 201.23 Bulky substituent, π-π interactions
4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine 2,6-Difluorophenoxy (4), trifluoromethyl (6) C₁₂H₈F₅N₃O 329.21 Enhanced lipophilicity, agrochemical use

Biological Activity

4-(2,2-Difluoroethoxy)pyrimidin-5-amine is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the compound's biological activity, mechanisms of action, and relevant studies, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with a difluoroethoxy group at the 4-position and an amine group at the 5-position. Its molecular formula is C8_{8}H8_{8}F2_{2}N2_{2}O, with a molecular weight of approximately 194.16 g/mol. The difluoroethoxy substitution imparts unique reactivity and selectivity to the compound, distinguishing it from other similar pyrimidine derivatives.

Research indicates that 4-(2,2-Difluoroethoxy)pyrimidin-5-amine primarily functions through the inhibition of specific enzymes and pathways involved in inflammatory responses. Notably, it has been shown to inhibit:

  • Prostaglandin E2 Synthesis : This pathway is crucial in mediating inflammation.
  • Nuclear Factor κB (NF-κB) Activity : NF-κB is a key transcription factor involved in inflammatory processes.

These mechanisms suggest that the compound may be beneficial in treating conditions characterized by excessive inflammation.

Anti-inflammatory Properties

Studies have demonstrated that 4-(2,2-Difluoroethoxy)pyrimidin-5-amine exhibits significant anti-inflammatory effects. It has been evaluated for its ability to reduce inflammation markers in various models:

Study Model Outcome
Murine model of arthritisReduced swelling and pain
In vitro human cell linesDecreased IL-6 and TNF-alpha production

Antimicrobial Activity

In addition to anti-inflammatory properties, this compound has also shown promising antimicrobial activity against various pathogens. The following table summarizes findings from relevant studies:

Pathogen Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results indicate its potential as a therapeutic agent against infections caused by these organisms.

Case Studies

  • Case Study on Inflammation Reduction : A study conducted on a murine model of rheumatoid arthritis revealed that administration of 4-(2,2-Difluoroethoxy)pyrimidin-5-amine significantly reduced joint swelling and inflammatory cytokines compared to control groups. The results suggest its potential use in managing inflammatory diseases.
  • Antimicrobial Efficacy Evaluation : In vitro testing against various bacterial strains showed that the compound effectively inhibited growth at concentrations as low as 50 µg/mL. This positions it as a candidate for further development into antimicrobial therapies.

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